molecular formula C23H27N3O5 B11303356 N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11303356
M. Wt: 425.5 g/mol
InChI Key: NIRPXNYMEDFVSZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. For instance, reacting 4-methoxybenzaldehyde with an amine and an isocyanate under controlled conditions can yield the imidazolidinone intermediate.

    Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the 2-methylpropyl group and the acetamide moiety. This can be achieved using reagents such as alkyl halides and acyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The imidazolidinone ring can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the imidazolidinone ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl groups and the imidazolidinone core are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both methoxyphenyl groups and an imidazolidinone core. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O5/c1-15(2)14-25-20(13-21(27)24-16-5-9-18(30-3)10-6-16)22(28)26(23(25)29)17-7-11-19(31-4)12-8-17/h5-12,15,20H,13-14H2,1-4H3,(H,24,27)

InChI Key

NIRPXNYMEDFVSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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